(R)-1-(3-bromophenyl)ethanamine

Description

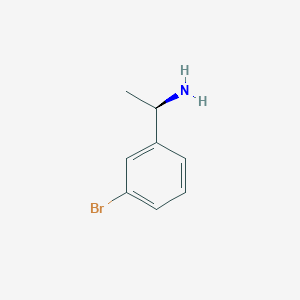

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176707-77-0 | |

| Record name | (R)-3-Bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(3-bromophenyl)ethanamine CAS number and properties

An In-depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest in the synthesis of pharmaceutical intermediates. Its unique structural features make it a valuable building block in the development of complex, biologically active molecules. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its applications in the field of drug discovery.

Chemical Identity and Properties

This compound is a chiral primary amine. The presence of a bromine atom on the phenyl ring and a chiral center at the benzylic position makes it a versatile synthon for introducing both chirality and a site for further molecular elaboration, often through cross-coupling reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 176707-77-0[1][2] |

| Molecular Formula | C₈H₁₀BrN[1][3][4] |

| Molecular Weight | 200.08 g/mol [1][4] |

| InChI | InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1[1][3] |

| InChIKey | LIBZHYLTOAGURM-ZCFIWIBFSA-N[1] |

| Canonical SMILES | CC(C1=CC(=CC=C1)Br)N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid | [1][3] |

| Color | Orange | [5] |

| Purity | 97% - 98% | [1][3] |

| Boiling Point | 96 °C at 4 mmHg | [5] |

| 110 °C at 9 mmHg (for (S)-enantiomer) | [6] | |

| Melting Point | < -40 °C (for (S)-enantiomer) | [6] |

| Density | 1.33 g/cm³ (for (S)-enantiomer) | [6] |

| Solubility | Immiscible with water (for (S)-enantiomer) | [5][7] |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature or 2-8 °C.[1][5] |

Synthesis and Reactivity

This compound is typically synthesized through the asymmetric reduction of a precursor ketone or ketoxime. The bromine atom on the aromatic ring serves as a convenient handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Synthesis Protocol: Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime

A general method for the synthesis of this compound involves the catalytic asymmetric reduction of N-[1-(3-bromophenyl)ethylidene]hydroxylamine.[1]

Experimental Protocol:

-

Reaction Setup: A glass vial is charged with 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of a chiral ruthenium catalyst such as RuCl(Cymene)(S-tol-Binap)Cl, 5 equivalents of an appropriate additive, and methanol (70 volumes relative to the oxime).[1]

-

Hydrogenation: The vial is placed in a parallel autoclave, which is then pressurized with hydrogen gas to 30 bar.[1]

-

Reaction Conditions: The reaction mixture is heated to 90 °C and maintained for 24 hours.[1]

-

Work-up and Analysis: After cooling to 20 °C, the reaction mixture is diluted with isopropyl alcohol. The enantiomeric excess and yield of the product, this compound, are determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Reactivity: Ullmann Coupling

The bromo-substituted phenyl group of this compound makes it an excellent substrate for copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This reaction is pivotal for forming carbon-nitrogen or carbon-carbon bonds, allowing for the connection of the amine to various aromatic systems. The (S)-enantiomer is noted to participate in Ullmann coupling reactions with N-H containing heteroarenes using a copper iodide catalyst.[7]

General Experimental Protocol for Ullmann Coupling: A typical Ullmann coupling reaction involves the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. For the coupling of this compound with a nucleophile (e.g., an N-H containing heteroarene), the following general steps would apply:

-

Reagents: To a reaction vessel are added this compound, the coupling partner (e.g., a heteroarene), a copper(I) salt (e.g., CuI), a ligand (such as L-proline or N,N-dimethylglycine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling solvent (e.g., DMSO or DMF).

-

Reaction Conditions: The mixture is heated, potentially under microwave irradiation to accelerate the reaction, until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired N-arylated product.

Applications in Drug Development

This compound serves as a crucial pharmaceutical intermediate in the synthesis of chiral drugs. The stereochemistry at the ethylamine side chain is often critical for achieving the desired biological activity and selectivity for a specific biological target.

The primary utility of this compound lies in its role as a scaffold. The amine group can be acylated or alkylated, while the bromophenyl moiety can undergo further transformations, most notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann). This dual functionality allows for the systematic construction of diverse libraries of compounds for screening in drug discovery programs.

While this compound is not an active pharmaceutical ingredient itself, it is a key component in the synthesis of molecules that may interact with various signaling pathways implicated in disease. The development of prodrugs is another area where amine-containing molecules are of interest to improve pharmacokinetic properties.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage.[1] | |

| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction.[1] | |

| Hazardous to the Aquatic Environment, Chronic (Category 2) | GHS09 | H411: Toxic to aquatic life with long lasting effects.[1] |

Precautionary Statements: P273, P280, P305+P351+P338, P310[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 4. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 7. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]

physical and chemical properties of (R)-1-(3-bromophenyl)ethanamine

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1-(3-bromophenyl)ethanamine, tailored for researchers, scientists, and professionals in drug development. This document outlines its characteristics, synthesis, and safety protocols, presenting data in a clear and accessible format.

Core Physical and Chemical Properties

This compound is a chiral primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its stereochemistry and the presence of a bromine atom on the phenyl ring allow for diverse chemical modifications.

Physical Properties

The key physical properties of this compound are summarized in the table below. It is typically encountered as a liquid at room temperature.[2][3]

| Property | Value | Reference |

| Physical Form | Liquid | [2][3] |

| Color | Orange | [4] |

| Boiling Point | 96 °C at 4 mmHg | [4] |

| Density | 1.33 g/cm³ | [5] |

| Melting Point | < -40 °C | [5] |

| Water Solubility | Immiscible | [4][6] |

| Refractive Index | n20/D 1.566 | [7] |

| Optical Activity | [α]20/D -23.5° (c=0.01 g/mL in CHCl3) | [4] |

Chemical Properties

The chemical identity and characteristics of this compound are detailed in the following table.

| Property | Value | Reference |

| CAS Number | 176707-77-0 | [2][8] |

| Molecular Formula | C₈H₁₀BrN | [3][8][9] |

| Molecular Weight | 200.08 g/mol | [2][8][9] |

| InChI Key | LIBZHYLTOAGURM-ZCFIWIBFSA-N | [2] |

| SMILES | C--INVALID-LINK--C1=CC(Br)=CC=C1 | [10] |

| Purity | Typically ≥97% | [2][5] |

| pKa | 8.73 ± 0.10 (Predicted) | [4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the asymmetric reduction of a precursor, such as an oxime or ketone. A representative protocol is detailed below.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound | 176707-77-0 [sigmaaldrich.com]

- 3. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 4. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 6. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]

- 7. (R)-(+)-1-(4-Bromophenyl)ethylamine = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | VSNCHEM [vsnchem.com]

Structural Analysis and Confirmation of (R)-1-(3-bromophenyl)ethanamine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structural confirmation and analytical methodologies for (R)-1-(3-bromophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of spectroscopic data, experimental protocols, and logical workflows for the comprehensive characterization of this compound.

Physicochemical Properties

This compound is a chiral primary amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . It is typically a liquid at room temperature and is noted to be air-sensitive. Due to its chiral nature, its stereochemical purity is a critical parameter in its application, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] As a pharmaceutical intermediate, its bromo-substituted aromatic ring provides a handle for further molecular modifications, making it a versatile building block in drug discovery.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Optical Rotation | +22° (Neat) | [4] |

| Boiling Point | 96°C (at 4 mmHg) | [4] |

| Density | 1.33 g/mL | [4] |

Spectroscopic and Chromatographic Confirmation

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The aromatic protons would appear as a complex multiplet in the aromatic region. The methine proton would be a quartet due to coupling with the methyl protons. The methyl protons would appear as a doublet, coupled to the methine proton. The amine protons would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo substituent. The methine and methyl carbons would have characteristic chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine like this compound is characterized by specific vibrational modes. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.

-

N-H bending: A band in the 1650-1580 cm⁻¹ region.

-

C-N stretching: An absorption in the 1250-1020 cm⁻¹ range for the aliphatic C-N bond and potentially a stronger band in the 1335-1250 cm⁻¹ region for the aromatic C-N influence.

-

Aromatic C-H stretching: Peaks typically observed above 3000 cm⁻¹.

-

Aromatic C=C bending: Bands in the 1600-1450 cm⁻¹ region.

-

C-Br stretching: Expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. A major fragmentation pathway for α-methylbenzylamines is the cleavage of the C-C bond adjacent to the nitrogen, which would result in a prominent base peak.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral HPLC. While a specific validated method for this compound was not found in the literature, general strategies for the chiral separation of primary amines can be applied.

Experimental Protocols

Determination of Optical Rotation

Objective: To measure the specific rotation of this compound to confirm its enantiomeric identity.

Instrumentation:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

1 dm polarimeter cell

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: As the reported specific rotation is for the neat liquid, carefully fill the 1 dm polarimeter cell with the sample of this compound, ensuring no air bubbles are present.

-

Measurement: Place the filled cell in the polarimeter.

-

Record the observed rotation (α) at a constant temperature (e.g., 20°C).

-

Calculation: Since the measurement is for the neat liquid, the concentration (c) is replaced by the density (ρ) in g/mL. The specific rotation [α] is calculated using the formula: [α] = α / (l × ρ) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

ρ is the density of the liquid in g/mL.

-

Chiral HPLC Method Development for Enantiomeric Purity

Objective: To develop a chiral HPLC method for the separation of the (R) and (S) enantiomers of 1-(3-bromophenyl)ethanamine to determine the enantiomeric excess (ee).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD, or a cyclofructan-based column).

General Protocol:

-

Column Selection: Begin with a broadly applicable chiral stationary phase, such as a polysaccharide-based column.

-

Mobile Phase Screening:

-

Normal Phase: Screen with mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). For basic analytes like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or dimethylamine) is often necessary to improve peak shape and resolution.

-

Reversed Phase: If normal phase is unsuccessful, screen with reversed-phase conditions using a mobile phase of aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

-

-

Optimization: Once initial separation is observed, optimize the resolution by adjusting:

-

The ratio of the mobile phase components.

-

The nature of the alcohol modifier in normal phase.

-

The flow rate (lower flow rates often improve chiral separations).

-

The column temperature.

-

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 225 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Logical Workflows and Pathways

Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the structural confirmation of this compound.

Biological Context: Interaction with Adrenergic Signaling

Phenylethylamine derivatives are known to interact with adrenergic and dopaminergic signaling pathways, which are crucial in regulating various physiological processes.[3] The following diagram illustrates a simplified signaling pathway of a G-protein coupled receptor (GPCR), such as a β-adrenergic receptor, which can be activated by phenylethylamine derivatives.

Conclusion

The structural analysis and confirmation of this compound require a multi-faceted approach employing a suite of spectroscopic and chromatographic techniques. While a complete set of publicly available, high-resolution spectral data for this specific enantiomer is limited, this guide provides the expected analytical characteristics and detailed protocols for its comprehensive characterization. The provided workflows offer a logical framework for both the structural confirmation and the understanding of its potential biological context within adrenergic signaling pathways. This information is critical for ensuring the quality and stereochemical integrity of this important pharmaceutical intermediate.

References

Spectroscopic Characterization of (R)-1-(3-bromophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the chiral amine, (R)-1-(3-bromophenyl)ethanamine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by generalized experimental protocols. This information is intended to serve as a reference for the characterization and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 4H | Ar-H |

| ~4.1 | q | 1H | CH -NH₂ |

| ~1.8 | s (broad) | 2H | NH₂ |

| ~1.4 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary) |

| ~130 | Ar-C -Br |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~125 | Ar-C H |

| ~122 | Ar-C H |

| ~50 | C H-NH₂ |

| ~25 | C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium to Weak | N-H bend (scissoring) |

| 1590 - 1450 | Medium to Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-N stretch |

| ~800 | Strong | C-Br stretch |

| 900 - 680 | Strong, Broad | N-H wag |

| 800 - 600 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 200/202 | Molecular ion peak ([M]⁺, [M+2]⁺) |

| 185/187 | Loss of methyl group ([M-CH₃]⁺) |

| 121 | Loss of bromine radical ([M-Br]⁺) |

| 104 | Loss of H₂CNBr |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid amine sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The choice of ionization technique will influence the observed fragmentation pattern. EI is likely to produce more fragmentation, while ESI may favor the observation of the protonated molecular ion ([M+H]⁺).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Potential Biological Activities of (R)-1-(3-bromophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-bromophenyl)ethanamine is a chiral phenylethylamine derivative with potential for significant biological activity, primarily centered around the modulation of monoamine neurotransmitter systems. While specific quantitative data for this compound is not extensively available in public literature, structure-activity relationship (SAR) studies of analogous compounds, particularly those with halogen substitutions on the phenyl ring, provide a strong basis for predicting its pharmacological profile. This technical guide synthesizes the available information to present a comprehensive overview of its likely biological activities, detailed experimental protocols for its evaluation, and a plausible signaling pathway.

Introduction

Phenylethylamines are a well-established class of compounds known for their profound effects on the central nervous system (CNS). Their structural similarity to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin allows them to interact with monoamine transporters and receptors. The introduction of a bromine atom at the meta-position of the phenyl ring and the specific (R)-enantiomer configuration of 1-(3-bromophenyl)ethanamine are critical determinants of its potential biological activity.

Predicted Biological Activities and Structure-Activity Relationships

Based on studies of structurally related compounds, this compound is predicted to act as a monoamine reuptake inhibitor, with a potential preference for the dopamine transporter (DAT) and the norepinephrine transporter (NET).

A key study on bromo-substituted analogues of methylphenidate, a well-known DAT and NET inhibitor, revealed that a bromine atom at the meta-position of the phenyl ring significantly increases the affinity for both DAT and NET compared to the unsubstituted parent compound. This suggests that this compound is likely to exhibit inhibitory activity at these transporters.

The stereochemistry of phenylethylamine derivatives is also crucial for their biological activity. Often, one enantiomer displays significantly higher potency or a different selectivity profile compared to the other.

Table 1: Predicted Biological Activity Profile of this compound

| Target | Predicted Activity | Rationale |

| Dopamine Transporter (DAT) | Inhibitor | Structure-activity relationships of meta-halogenated phenylethylamines show increased affinity for DAT. |

| Norepinephrine Transporter (NET) | Inhibitor | Meta-bromo substitution in related compounds enhances NET binding affinity. |

| Serotonin Transporter (SERT) | Weak Inhibitor/Inactive | Phenylethylamine scaffolds generally show lower affinity for SERT compared to DAT and NET. |

Experimental Protocols

To empirically determine the biological activity of this compound, the following in vitro assays are recommended.

Monoamine Transporter Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT)

-

Non-specific binding competitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

-

This compound test compound

-

Assay buffer (e.g., Tris-HCl with ions)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize the respective brain tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, the specific radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the respective competitor instead of the test compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Dopamine Reuptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of dopamine uptake by this compound in cells expressing the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT

-

Culture medium (e.g., DMEM with supplements)

-

[³H]Dopamine

-

This compound test compound

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Lysis buffer (e.g., 1% SDS)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture the hDAT-expressing HEK293 cells in appropriate flasks and seed them into 24- or 96-well plates.

-

Assay Preparation: On the day of the assay, wash the cells with uptake buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 10-20 minutes).

-

Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.

-

Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the concentration of this compound.

Potential Signaling Pathway

The primary mechanism of action for this compound is likely the inhibition of dopamine and norepinephrine reuptake. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and adrenergic signaling.

Caption: Predicted mechanism of action for this compound.

Conclusion

This compound represents a promising chemical entity for investigation within the field of neuroscience and drug discovery. The structural features of this compound strongly suggest that it will interact with and inhibit the dopamine and norepinephrine transporters. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities and for the quantitative characterization of its pharmacological profile. Further research into this and related compounds could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

The Enigmatic Mechanism of (R)-1-(3-bromophenyl)ethanamine Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration into the biological activities of (R)-1-(3-bromophenyl)ethanamine derivatives reveals a significant, yet nascent, landscape of therapeutic potential. Primarily recognized as a crucial chiral building block in pharmaceutical synthesis, emerging research has begun to shed light on the direct pharmacological actions of its derivatives, with a notable affinity for serotonergic pathways and potential as enzyme inhibitors.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the current understanding of the mechanism of action of this compound derivatives. It provides an overview of their primary molecular targets, the associated signaling cascades, and detailed experimental protocols for their biological evaluation, supplemented with visualizations to clarify complex interactions.

Core Mechanism of Action: Targeting the Serotonin 5-HT7 Receptor

A pivotal mechanism of action identified for derivatives of this class is the modulation of the serotonin 5-HT7 receptor. Specifically, 2-(3-bromophenyl)ethanamine has been identified as a high-affinity ligand for this receptor, exhibiting a dissociation constant (Kd) of 0.3 nM. This selective binding underscores the potential for these derivatives in the therapeutic areas where 5-HT7 receptor modulation is implicated, such as central nervous system disorders.

Signaling Pathways of 5-HT7 Receptor Activation

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), primarily signals through two distinct pathways upon agonist binding:

-

The Canonical Gαs-cAMP Pathway: This is the principal signaling cascade for the 5-HT7 receptor. Agonist binding leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and influencing neuronal function.

-

The Non-Canonical Gα12-RhoA Pathway: The 5-HT7 receptor can also couple to Gα12, initiating a distinct signaling cascade. Activation of Gα12 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which then activate small GTPases, most notably RhoA. The RhoA pathway is critically involved in the regulation of the actin cytoskeleton, influencing cellular morphology, neurite outgrowth, and synaptic plasticity.

Potential as Enzyme Inhibitors

Beyond receptor modulation, the structural motif of this compound suggests its derivatives could be effective enzyme inhibitors. While direct quantitative data for a broad range of these specific derivatives is limited in publicly available literature, related bromophenyl compounds have demonstrated inhibitory activity against key enzymes, indicating promising avenues for future research.

Carbonic Anhydrase Inhibition

Novel bromophenol derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), enzymes crucial for pH regulation and other physiological processes. The inhibitory potencies (Ki) of these compounds against human CA isoforms I and II (hCA I and hCA II) have been determined, showcasing the potential for developing isoform-selective inhibitors.

Acetylcholinesterase Inhibition

Derivatives of 2-aminopyridine, some incorporating a bromine substituent, have been investigated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data Summary

A critical aspect of drug development is the quantitative assessment of a compound's potency. The following table summarizes the available quantitative data for derivatives related to the this compound scaffold. It is important to note that the data for Carbonic Anhydrase inhibitors are for bromophenol derivatives and not direct derivatives of this compound, but are included to illustrate the potential of the bromophenyl moiety.

| Derivative Class | Target | Method | Parameter | Value | Reference |

| 2-(3-bromophenyl)ethanamine | 5-HT7 Receptor | Radioligand Binding | Kd | 0.3 nM | [1] |

| Bromophenol Derivatives | hCA I | Enzyme Inhibition | Ki | 13.7 - 32.7 µM | [2] |

| Bromophenol Derivatives | hCA II | Enzyme Inhibition | Ki | 0.65 - 1.26 µM | [2] |

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.

Radioligand Binding Assay for 5-HT7 Receptor Affinity

This protocol outlines the determination of the binding affinity of a test compound to the 5-HT7 receptor using a competitive radioligand binding assay.

References

- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-bromophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific configuration is essential for the efficacy of these drugs. This technical guide provides a comprehensive overview of the discovery, historical development, and detailed synthetic methodologies for obtaining enantiomerically pure this compound. Key experimental protocols for its synthesis via asymmetric reduction and classical resolution of the racemic mixture are presented, along with its critical application in the development of calcimimetic agents such as Cinacalcet.

Introduction and Historical Context

The development of chiral synthesis methodologies in the latter half of the 20th century paved the way for the preparation of enantiomerically pure compounds like this compound. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its emergence is intrinsically linked to the broader advancements in asymmetric synthesis and the increasing demand for chiral intermediates in drug development. The rise of drugs targeting G protein-coupled receptors (GPCRs), and specifically the calcium-sensing receptor (CaSR), brought prominence to chiral amines as key pharmacophores.

This compound gained significant importance as a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent first approved by the FDA in 2004 for the treatment of secondary hyperparathyroidism.[1] Calcimimetics are allosteric modulators of the CaSR, and the precise stereochemistry of their components is critical for their biological activity.[2][3][4] This demand spurred the development of efficient and scalable synthetic routes to obtain the desired (R)-enantiomer of 1-(3-bromophenyl)ethanamine in high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 96°C (4 mmHg) | |

| Density | 1.33 g/cm³ | [5] |

| Optical Rotation | +22° (Neat) | |

| CAS Number | 176707-77-0 | [6] |

Synthetic Methodologies

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis via Reduction of 3'-Bromoacetophenone

A common and efficient method for the direct synthesis of this compound is the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone. This can be achieved through various catalytic systems. One notable method involves the hydrogenation of the corresponding oxime.[6]

Experimental Protocol: Asymmetric Hydrogenation of N-[1-(3-bromophenyl)ethylidene]hydroxylamine [6]

-

Materials: N-[1-(3-bromophenyl)ethylidene]hydroxylamine, RuCl(Cymene)(S-tol-Binap)Cl catalyst, methanol.

-

Procedure:

-

In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of the RuCl(Cymene)(S-tol-Binap)Cl catalyst, and 5 equivalents of additives in methanol (70 volumes relative to the oxime).

-

Place the vial in a parallel autoclave.

-

Pressurize the autoclave to 30 bar with hydrogen gas.

-

Heat the reaction mixture to 90°C and maintain for 24 hours.

-

After the reaction is complete, cool the system to 20°C.

-

Dilute the reaction mixture with isopropyl alcohol for analysis by chiral HPLC to determine enantiomeric excess.

-

Resolution of Racemic 1-(3-bromophenyl)ethanamine

Classical resolution via diastereomeric salt formation is a widely used industrial method for obtaining chiral amines. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[7] Tartaric acid and its derivatives are common resolving agents for this purpose.

Experimental Protocol: Chiral Resolution using a Tartaric Acid Derivative

-

Materials: Racemic 1-(3-bromophenyl)ethanamine, a suitable enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid), a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the racemic 1-(3-bromophenyl)ethanamine in the chosen solvent.

-

Add a stoichiometric amount (often 0.5 to 1.0 equivalents) of the chiral resolving agent to the solution.

-

Allow the mixture to stir, and then cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by analyzing the enantiomeric excess of the amine in the mother liquor.

-

Isolate the crystallized diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

To recover the free amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to a pH above 10.

-

Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Application in Drug Development: The Case of Cinacalcet

The primary application of this compound in drug development is as a key building block for the synthesis of Cinacalcet. Cinacalcet's mechanism of action involves the allosteric modulation of the calcium-sensing receptor, and its efficacy is highly dependent on its specific stereochemistry, which is derived from the (R)-enantiomer of the starting amine.

The synthesis of Cinacalcet typically involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-1-(1-naphthyl)ethylamine. However, alternative synthetic routes have been developed where this compound can be utilized, followed by further modifications to arrive at the final drug molecule. The bromo-substituent on the phenyl ring provides a versatile handle for cross-coupling reactions to introduce the trifluoromethylphenylpropyl side chain.

Conclusion

This compound stands as a testament to the importance of chiral synthesis in modern drug discovery and development. Its efficient preparation, either through asymmetric synthesis or classical resolution, is crucial for the production of vital pharmaceuticals like Cinacalcet. The detailed methodologies and historical context provided in this guide offer valuable insights for researchers and professionals in the field, underscoring the continued significance of this versatile chiral building block. As drug development continues to target complex biological systems with high specificity, the demand for enantiomerically pure intermediates such as this compound is expected to remain robust.

References

- 1. [Basic and clinical aspects of calcimimetics. Discovery and development of calcimimetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Calcimimetic and Calcilytic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium sensing receptor activators: calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 6. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 7. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to the Safe Handling of (R)-1-(3-bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-1-(3-bromophenyl)ethanamine (CAS No: 176707-77-0), a chemical intermediate utilized in pharmaceutical research and development. Due to its hazardous properties, strict adherence to the following protocols is essential to ensure personnel safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |

Hazard Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

-

Environment (GHS09)

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below:

| Property | Value |

| Molecular Formula | C₈H₁₀BrN[6][7] |

| Molecular Weight | 200.08 g/mol [7] |

| Appearance | Liquid[6] |

| Purity | 97% - 98%[6] |

| Boiling Point | 110 °C at 9 mmHg[3] |

| Density | 1.33 g/cm³[3] |

| Melting Point | < -40 °C[3] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent exposure and accidents.

Engineering Controls

-

Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing.[10] | Protects eyes from splashes and vapors.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Gloves should be inspected before each use and disposed of immediately after contamination.[10] | Protects skin from absorption.[10] |

| Skin and Body Protection | A flame-resistant lab coat, fully buttoned.[10] Wear appropriate protective clothing to prevent skin exposure.[5][9] | Protects against splashes and potential fire hazards.[10] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if engineering controls are insufficient or during emergency situations.[4][10] | Protects against inhalation of harmful vapors.[10] |

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11]

-

Keep containers tightly closed and store under an inert gas atmosphere.[2]

-

Store in a designated corrosives area and keep locked up.[2][4]

-

Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[5][11]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][9] If not breathing, give artificial respiration.[4] Immediately call a POISON CENTER or doctor.[2][4] |

| Skin Contact | Take off immediately all contaminated clothing.[2][9] Rinse skin with water/shower for at least 15 minutes.[4][9] Immediately call a POISON CENTER or doctor.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][9] Immediately call a POISON CENTER or doctor.[2][4] |

| Ingestion | Rinse mouth.[2][9] Do NOT induce vomiting.[2][4] Immediately call a POISON CENTER or doctor.[2][4] |

Accidental Release Measures

In case of a spill, follow these emergency procedures:

-

Evacuate: Evacuate non-essential personnel from the area.[9]

-

Ventilate: Ensure adequate ventilation.[9]

-

Containment: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[10]

-

Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9][10]

-

Environmental Protection: Prevent the spill from entering drains or waterways.[9][10]

Disposal Considerations

-

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[4]

-

Do not allow the material to be released into the environment.[4]

Toxicological Information

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between a hazard event and the required safety response.

Caption: A diagram showing the response logic to a hazardous event.

References

- 1. capotchem.com [capotchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]

- 7. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aobchem.com [aobchem.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Technical Guide to the Material Safety of (R)-1-(3-bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (R)-1-(3-bromophenyl)ethanamine (CAS No. 176707-77-0), a chiral amine often utilized as a building block in pharmaceutical synthesis. The following sections detail its chemical and physical properties, associated hazards, handling procedures, and emergency protocols, compiled from various safety data sheets.

Section 1: Chemical and Physical Properties

This compound is a liquid at room temperature. Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | 176707-77-0 |

| Appearance | Liquid |

| Purity | ≥97% |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | No data available |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger[1]

GHS Pictograms:

The logical flow for identifying the primary hazards of this substance is illustrated in the diagram below.

References

Methodological & Application

Synthesis of (R)-1-(3-bromophenyl)ethanamine from 1-(3-bromophenyl)ethanone oxime: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-1-(3-bromophenyl)ethanamine, a valuable chiral building block in pharmaceutical development. The primary focus is on the asymmetric reduction of 1-(3-bromophenyl)ethanone oxime. Two effective methodologies are presented: a ruthenium-catalyzed asymmetric hydrogenation and a spiroborate-catalyzed borane reduction of the corresponding O-benzyl oxime ether. Detailed experimental procedures, quantitative data, and reaction workflows are provided to enable researchers to replicate and adapt these syntheses.

Introduction

Chiral amines are critical components in a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often paramount to their biological activity and safety profile. This compound is a key intermediate used in the synthesis of various active pharmaceutical ingredients. Its synthesis from the readily accessible 1-(3-bromophenyl)ethanone oxime presents a direct and efficient route. This document outlines two distinct and effective methods for the asymmetric reduction of this oxime, providing researchers with robust protocols for obtaining the desired (R)-enantiomer with high purity and enantiomeric excess.

Experimental Protocols

Protocol 1: Preparation of 1-(3-bromophenyl)ethanone oxime

This protocol describes the synthesis of the starting material, 1-(3-bromophenyl)ethanone oxime, from 1-(3-bromophenyl)ethanone. The procedure is adapted from a known synthesis of a similar brominated acetophenone oxime.[1]

Materials:

-

1-(3-bromophenyl)ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Water

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottomed flask, add 1-(3-bromophenyl)ethanone (1.0 equiv), hydroxylamine hydrochloride (2.1 equiv), and ethanol.

-

Stir the suspension and add pyridine (1.85 equiv) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

-

Add water to the residue to precipitate the product.

-

Stir the resulting slurry at room temperature for 1 hour.

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing with water.

-

Dry the product under vacuum to yield 1-(3-bromophenyl)ethanone oxime as a solid.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone oxime

This protocol is based on a general procedure for the asymmetric hydrogenation of N-[1-(3-bromophenyl)ethylidene]hydroxylamine (an alternative name for 1-(3-bromophenyl)ethanone oxime).[2]

Materials:

-

1-(3-bromophenyl)ethanone oxime

-

RuCl(p-cymene)((S)-tol-BINAP)Cl catalyst

-

Methanol

-

Pressurized autoclave system

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a glass vial under an inert atmosphere, combine 1-(3-bromophenyl)ethanone oxime (1 equiv) and RuCl(p-cymene)((S)-tol-BINAP)Cl catalyst (5 mol%).

-

Add methanol as the solvent.

-

Place the vial in a parallel autoclave.

-

Pressurize the autoclave with hydrogen gas to 30 bar.

-

Heat the reaction mixture to 90 °C and maintain for 24 hours.

-

After the reaction is complete, cool the system to 20 °C and carefully vent the hydrogen gas.

-

Dilute the reaction mixture with isopropyl alcohol for analysis.

-

The product, this compound, can be purified by standard chromatographic techniques.

-

Analyze the enantiomeric excess (e.e.) of the product by chiral HPLC.

Protocol 3: Spiroborate-Catalyzed Asymmetric Borane Reduction of 1-(3-bromophenyl)ethanone O-benzyl oxime

This protocol details an alternative method involving the reduction of the O-benzyl ether of the oxime using a chiral spiroborate ester catalyst and borane. This method has been shown to be highly effective for a range of ketoxime ethers, achieving excellent enantioselectivity.[2][3][4][5]

Step 3a: Preparation of 1-(3-bromophenyl)ethanone O-benzyl oxime

The O-benzyl ether of the oxime must first be prepared. This can be achieved through standard literature procedures, typically involving the reaction of the oxime with benzyl bromide in the presence of a base.

Step 3b: Asymmetric Reduction

Materials:

-

1-(3-bromophenyl)ethanone O-benzyl oxime

-

Chiral spiroborate ester catalyst derived from (S)-diphenylvalinol and ethylene glycol

-

Borane-tetrahydrofuran complex (BH₃·THF) or another borane source

-

Dioxane (anhydrous)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Reaction vessel suitable for low-temperature reactions

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral spiroborate ester catalyst (10 mol%) in anhydrous dioxane.

-

Cool the solution to 0 °C.

-

Add the borane source (e.g., 4 equivalents of BH₃·THF) to the catalyst solution.

-

Add a solution of 1-(3-bromophenyl)ethanone O-benzyl oxime (1 equiv) in anhydrous dioxane dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for the time required for complete conversion (typically monitored by TLC or GC).

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

-

The resulting crude amine can be purified by column chromatography.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods, providing a basis for comparison.

| Method | Catalyst | Reagent | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | e.e. (%) | Reference |

| Ruthenium-Catalyzed | RuCl(p-cymene)((S)-tol-BINAP)Cl (5 mol%) | H₂ | Methanol | 90 | 30 | 24 | N/A | N/A | [2] |

| Spiroborate-Catalyzed | Chiral spiroborate ester (10 mol%) | Borane (4 equiv) | Dioxane | 0 | Ambient | 36 | High | up to 99 | [2][3] |

Note: "N/A" indicates data not available in the cited source. The yield and e.e. for the Ruthenium-Catalyzed method are expected to be high, but specific values for this substrate were not provided in the initial source.

Visualizations

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Components in Spiroborate-Catalyzed Reduction

Caption: Key components in the spiroborate-catalyzed borane reduction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of primary amines via the spiroborate-catalyzed borane reduction of oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chiral Synthesis of (R)-1-(3-bromophenyl)ethanamine: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral amines is a critical step in the creation of enantiomerically pure pharmaceutical compounds. (R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block, and its efficient synthesis is of significant interest. This document provides detailed application notes and experimental protocols for three primary methods of its chiral synthesis: asymmetric hydrogenation of an oxime precursor, enzymatic kinetic resolution of the racemate, and dynamic kinetic resolution.

These methods offer distinct advantages and are suited to different research and development needs, from small-scale laboratory synthesis to potential scale-up for manufacturing. The choice of method will depend on factors such as desired enantiomeric purity, yield, cost of reagents and catalysts, and the available equipment and expertise.

Comparative Data of Synthesis Methods

| Method | Catalyst/Enzyme | Starting Material | Typical Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) |

| Asymmetric Hydrogenation | RuCl(p-Cymene)((S)-Tol-BINAP)Cl | 1-(3-bromophenyl)ethanone oxime | >95% | >98% | 24 |

| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B (Novozym 435) | (±)-1-(3-bromophenyl)ethanamine | ~45% (for R-amine) | >99% | 4-24 |

| Dynamic Kinetic Resolution | Novozym 435 & Pd/AlO(OH) | (±)-1-(3-bromophenyl)ethanamine | 85-99% | >99% | 24-48 |

I. Asymmetric Hydrogenation of 1-(3-bromophenyl)ethanone Oxime

Application Notes:

Asymmetric hydrogenation represents a direct and highly efficient method for establishing the desired stereocenter. This approach avoids the resolution of a racemic mixture, potentially leading to higher yields of the target enantiomer. The use of a chiral ruthenium catalyst, such as one containing the Tol-BINAP ligand, facilitates the stereoselective reduction of the C=N bond of the oxime precursor. This method is particularly advantageous for producing high-purity this compound in a predictable manner. Careful selection of the chiral ligand is crucial for achieving high enantioselectivity. This process is well-suited for both lab-scale synthesis and has the potential for industrial scale-up due to the catalytic nature of the reaction.

Experimental Workflow:

Caption: Asymmetric Hydrogenation Workflow.

Detailed Protocol:

This protocol is based on a general procedure for the asymmetric hydrogenation of N-aryl ketone oximes.[1]

-

Preparation of the Reaction Mixture:

-

In a glass vial equipped with a magnetic stir bar, add 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1-(3-bromophenyl)ethanone oxime).

-

Add 5 mol% of the RuCl(p-Cymene)((S)-Tol-BINAP)Cl catalyst.

-

Add 5 equivalents of a suitable additive (e.g., an amine base like triethylamine, if required by a specific protocol variation).

-

Add methanol as the solvent (approximately 70 volumes relative to the oxime).

-

-

Hydrogenation Reaction:

-

Place the sealed glass vial into a parallel autoclave.

-

Pressurize the autoclave with hydrogen gas to 30 bar.

-

Heat the reaction mixture to 90°C and maintain this temperature with stirring for 24 hours.

-

-

Work-up and Analysis:

-

After 24 hours, cool the autoclave to 20°C and carefully release the hydrogen pressure.

-

Dilute the reaction mixture with isopropyl alcohol.

-

The enantiomeric excess of the resulting this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Purification can be achieved through standard techniques such as column chromatography or distillation under reduced pressure.

-

II. Enzymatic Kinetic Resolution of (±)-1-(3-bromophenyl)ethanamine

Application Notes:

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. Candida antarctica lipase B (CAL-B), often used in an immobilized form such as Novozym 435, is a robust and highly stereoselective biocatalyst for this transformation. This method is renowned for achieving exceptionally high enantiomeric purities (>99% ee) for the unreacted amine. A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. However, the acylated (S)-enantiomer can be separated, and the acyl group can be removed to recover the (S)-amine, or in some cases, the unreacted (R)-amine can be isolated with high purity. This method is particularly useful in laboratory settings where high enantiopurity is paramount.

Experimental Workflow:

References

Application Notes and Protocols for (R)-1-(3-bromophenyl)ethanamine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-bromophenyl)ethanamine is a valuable chiral building block extensively utilized in asymmetric synthesis. Its stereodefined amine functional group and the presence of a bromine atom on the phenyl ring make it a versatile precursor for the synthesis of complex chiral molecules, particularly in the field of drug discovery and development. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate.

Key Application: Synthesis of a Chiral Intermediate for the PARP Inhibitor Talazoparib

A prominent application of this compound is in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib (BMN 673). This drug is a targeted therapy for patients with deleterious germline BRCA-mutated locally advanced or metastatic breast cancer. The synthesis of Talazoparib involves the construction of a complex heterocyclic core, where the chirality of this compound is crucial for the final compound's biological activity.

The initial step involves the protection of the amine group of this compound, followed by a Suzuki-Miyaura coupling reaction to introduce a key fragment of the final drug molecule.

Data Presentation

| Step | Reaction | Reactants | Product | Yield (%) | Enantiomeric Excess (e.e.) |

| 1 | N-Boc Protection | This compound, Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate | 95% | >99% |

| 2 | Suzuki-Miyaura Coupling | tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | tert-butyl (R)-4-(3-(1-((tert-butoxycarbonyl)amino)ethyl)phenyl)piperidine-1-carboxylate | 85% | >99% |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate

This protocol describes the protection of the primary amine of this compound with a tert-butoxycarbonyl (Boc) group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate as a white solid.

Expected Yield: ~95% Expected Enantiomeric Excess (e.e.): >99%

Protocol 2: Suzuki-Miyaura Coupling to Synthesize tert-butyl (R)-4-(3-(1-((tert-butoxycarbonyl)amino)ethyl)phenyl)piperidine-1-carboxylate

This protocol details the palladium-catalyzed cross-coupling of the Boc-protected amine with a piperidine-boronate ester.

Materials:

-

tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add tert-butyl (R)-(1-(3-bromophenyl)ethyl)carbamate (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Expected Yield: ~85% Expected Enantiomeric Excess (e.e.): >99%

Mandatory Visualizations

Signaling Pathway of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which upon replication, are converted into DSBs. The inability to repair these DSBs through the defective HR pathway results in synthetic lethality and cancer cell death.

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Experimental Workflow: Synthesis of Talazoparib Intermediate

The following diagram illustrates the two-step synthesis of a key intermediate for Talazoparib starting from this compound.

Caption: Two-step synthesis of a key chiral intermediate for Talazoparib.

Logical Relationship of Suzuki-Miyaura Coupling

This diagram outlines the key components and their roles in the Suzuki-Miyaura cross-coupling reaction.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Pharmaceutical Synthesis of Calcimimetic Agents Using (R)-1-(3-bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often crucial for the desired pharmacological activity, as different enantiomers can have varied biological effects. (R)-1-(3-bromophenyl)ethanamine is a key chiral intermediate, valued for its specific spatial arrangement and the synthetic versatility offered by the bromine substituent on the phenyl ring. This bromine atom can be readily functionalized, for instance, through cross-coupling reactions, allowing for the creation of diverse molecular architectures.

These application notes provide a detailed overview of the use of this compound in the synthesis of calcimimetic agents. Calcimimetics are a class of drugs that modulate the activity of the calcium-sensing receptor (CaSR) and are used in the treatment of disorders such as secondary hyperparathyroidism. The protocols provided are based on the synthesis of NPS R-568, a potent calcimimetic, and have been adapted to illustrate the application of the bromo-substituted chiral amine.[1][2][3]

Application: Synthesis of a Calcimimetic Agent Analogous to NPS R-568